molecular formula C20H27N3O5S2 B2643690 3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide CAS No. 899942-20-2

3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide

Cat. No. B2643690
CAS RN: 899942-20-2
M. Wt: 453.57
InChI Key: ABPZUXQUFOUIGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H27N3O5S2.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve a ring cleavage methodology reaction . This process allows for the selective introduction of multiple functional groups .

Scientific Research Applications

Chelation Therapy in Metal Intoxication

Sodium 2,3-dimercapto-1-propane sulfonate, a chelating agent chemically related to the query compound, is employed to treat metal intoxication. It binds to heavy metals like mercury and arsenic, facilitating their excretion from the body. This method has proven effective in reducing the body burdens of these metals, as evidenced by the DMPS-Hg and DMPS-As challenge tests, which measure mercury and arsenic excretion in urine after DMPS administration (Aposhian, 1998).

Alzheimer's Disease Treatment

3-amino-1-propanesulfonic acid (3APS), structurally similar to the compound , was studied as a potential treatment for Alzheimer's disease. It binds to amyloid-β, a protein associated with Alzheimer’s, reducing its levels in the cerebrospinal fluid. Although the treatment did not significantly impact cognitive scores during the study, its ability to penetrate the blood-brain barrier and modulate amyloid-β levels indicates potential therapeutic value (Aisen et al., 2006).

Soil Fumigation and Associated Health Impacts

Dimethyl disulfide (DMDS), another compound related to the one , is used as a soil fumigant and has replaced methyl bromide. While DMDS is effective for this purpose, its use has been associated with various health issues, including eye pain, throat irritation, and nausea, among others. Public health investigations underscore the need for improved safety measures and community notification when DMDS is applied, due to its potential health impacts on nearby populations (Mulay et al., 2016).

Drug Eruptions and Skin Reactions

Methylsulfonylmethane (MSM), which shares a sulfonyl functional group with the query compound, is a dietary supplement known for its anti-inflammatory and analgesic properties. However, there have been reports of adverse reactions, such as eczematous drug eruptions, highlighting the importance of understanding the potential side effects and toxicological aspects of similar compounds (Kim et al., 2016).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the synthesis of diverse bioactive molecules .

properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2/c1-14-6-8-17(9-7-14)22-20(24)10-11-21-30(27,28)19-13-18(15(2)12-16(19)3)23(4)29(5,25)26/h6-9,12-13,21H,10-11H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPZUXQUFOUIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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